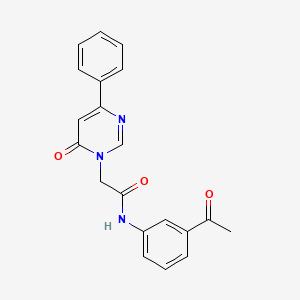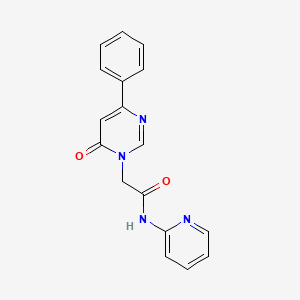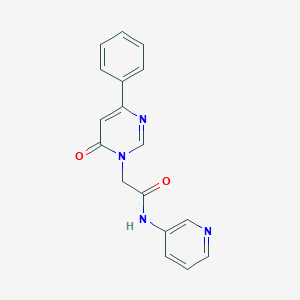![molecular formula C17H15N3O3 B6541365 N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 1058484-38-0](/img/structure/B6541365.png)
N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with furan and pyrimidine rings are common in medicinal chemistry . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms . Both of these structures are present in many biologically active compounds.
Molecular Structure Analysis
The molecular structure of such compounds would be characterized by the presence of furan and pyrimidine rings, along with any substituents. These might include a phenyl ring, a carbonyl group (C=O), and an amide group (CONH2) .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For example, the presence of polar groups (like the carbonyl and amide groups) could increase their solubility in water .作用機序
The exact mechanism of action of N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is not yet fully understood. However, it is thought to act on multiple pathways in the brain, including the modulation of neuronal excitability, the inhibition of glutamate release, and the reduction of oxidative stress. It is also thought to act on the cholinergic system, which is involved in learning and memory, and to modulate the activity of various neurotransmitters, such as glutamate, dopamine, and serotonin.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, reduce oxidative stress, and improve learning and memory in animal models of Alzheimer’s disease. It has also been found to reduce the levels of amyloid-beta, a peptide associated with Alzheimer’s disease, and to increase the levels of nerve growth factor, which is involved in neuronal growth and repair.
実験室実験の利点と制限
N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide has several advantages for use in laboratory experiments. It is a synthetic compound and is therefore easy to obtain and store. It is also non-toxic and has been found to be safe for use in animals. However, this compound has some limitations for use in laboratory experiments. It is not yet approved for clinical use, so its effects in humans have not yet been studied. Additionally, the exact mechanism of action of this compound is not yet fully understood, so further research is needed to elucidate its effects.
将来の方向性
Future research on N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide should focus on further elucidating its mechanism of action and exploring its potential therapeutic effects in humans. Additionally, research should focus on the development of new synthetic methods for the synthesis of this compound, as well as the development of new derivatives with improved therapeutic effects. Research should also focus on exploring the potential of this compound as a therapeutic agent for other neurological diseases, such as epilepsy and stroke. Finally, research should focus on the development of new methods for the delivery of this compound, such as nanotechnology-based delivery systems.
合成法
N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide can be synthesized using a two-step reaction process. In the first step, a 4-phenyl-1,6-dihydropyrimidin-2-one derivative is prepared by the reaction of an aromatic aldehyde with an amine and a carboxylic acid. In the second step, the 4-phenyl-1,6-dihydropyrimidin-2-one derivative is reacted with a furan-2-ylmethyl acetamide to yield this compound.
科学的研究の応用
N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide has been studied extensively in scientific research for its potential therapeutic effects. It has been found to possess neuroprotective and neuroregenerative effects, as well as anti-inflammatory and antioxidant properties. In animal studies, this compound has been found to reduce the levels of pro-inflammatory cytokines and reduce oxidative stress. It has also been found to improve learning and memory in animal models of Alzheimer’s disease.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-16(18-10-14-7-4-8-23-14)11-20-12-19-15(9-17(20)22)13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFMACXYSZUXRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541300.png)
![ethyl 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxylate](/img/structure/B6541306.png)
![3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541315.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541323.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541329.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541346.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541352.png)
![N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541354.png)
![3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541358.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6541373.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6541374.png)


